molecular formula C17H13BrN2O B14154473 (5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone CAS No. 879590-36-0

(5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B14154473
CAS No.: 879590-36-0
M. Wt: 341.2 g/mol
InChI Key: BJTOOOKODUSQTN-UHFFFAOYSA-N
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Description

(5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination of indole to form 5-bromoindole, followed by a series of reactions to introduce the methanone group and the 2,3-dihydro-1H-indol-1-yl moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

(5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play a crucial role in its binding to these targets, which can include enzymes, receptors, and other proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone include other indole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of the bromine atom and the methanone group attached to the indole ring. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

879590-36-0

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

(5-bromo-1H-indol-2-yl)-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C17H13BrN2O/c18-13-5-6-14-12(9-13)10-15(19-14)17(21)20-8-7-11-3-1-2-4-16(11)20/h1-6,9-10,19H,7-8H2

InChI Key

BJTOOOKODUSQTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(N3)C=CC(=C4)Br

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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